molecular formula C11H15NO2 B7499884 N,N-Dimethyl-4-(methoxymethyl)benzamide

N,N-Dimethyl-4-(methoxymethyl)benzamide

Cat. No.: B7499884
M. Wt: 193.24 g/mol
InChI Key: WTJAJTBUPQZAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(methoxymethyl)benzamide is a chemical compound of interest in organic and medicinal chemistry research, particularly as a building block for the synthesis of more complex molecules. Its structural features, including the benzamide core and the methoxymethyl substituent, make it a valuable intermediate in drug discovery efforts. Compounds with similar structures, such as those featuring substituted benzamide moieties, are frequently investigated in the development of kinase inhibitors for oncology targets and as potential antiviral agents . For instance, research into ALK2 kinase inhibitors for treating diffuse intrinsic pontine glioma (DIPG) has utilized analogous benzamide derivatives to achieve improved selectivity and pharmacokinetic profiles . Similarly, other N-phenylbenzamide derivatives have been studied for their ability to inhibit viral replication by modulating host factors like APOBEC3G, highlighting the potential of this chemical class in antiviral therapy . From a synthetic chemistry perspective, the methoxymethyl group can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability. Standard analytical techniques, including NMR spectroscopy and high-performance liquid chromatography (HPLC), are used to confirm the identity and purity of the compound . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-(methoxymethyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJAJTBUPQZAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The direct amidation method leverages DMAc as both a solvent and dimethylamine source, bypassing the need for gaseous dimethylamine. The reaction begins with activation of 4-(methoxymethyl)benzoic acid using CDI, forming an acylimidazole intermediate. This intermediate reacts with DMAc at 160–165°C, yielding N,N-dimethyl-4-(methoxymethyl)benzamide in a one-pot synthesis.

Optimization and Yield

Key parameters include maintaining temperatures above 160°C to ensure efficient imidazole displacement. Pilot studies report yields exceeding 85% with minimal byproducts, attributed to the high selectivity of CDI for carboxylic acid activation. The absence of volatile amines simplifies purification, as the product precipitates upon cooling and requires only filtration and recrystallization from ethanol.

Acid Chloride-Mediated Amidation

Synthesis of 4-(Methoxymethyl)benzoyl Chloride

The acid chloride route begins with chlorination of 4-(methoxymethyl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds at 15–20°C, forming 4-(methoxymethyl)benzoyl chloride, which is subsequently reacted with dimethylamine in dichloromethane or tetrahydrofuran.

Amidation and Isolation

Dimethylamine gas is introduced into the acid chloride solution at 0°C to prevent exothermic side reactions. The resulting amide is extracted via aqueous workup, with yields averaging 70–75%. This method’s scalability is limited by the handling of corrosive SOCl₂ and the need for controlled gas flow.

Challenges in Industrial Application

While this approach is well-established, its reliance on hazardous reagents complicates large-scale production. Residual thionyl chloride must be thoroughly removed to avoid equipment corrosion, adding steps to the purification process.

Catalytic Aminolysis of Methyl Esters

Ester Preparation and Reaction Conditions

Methyl 4-(methoxymethyl)benzoate undergoes aminolysis with dimethylamine in the presence of aluminum isopropylate catalyst. The reaction is conducted under reflux in xylene, with methanol byproduct removed via azeotropic distillation to shift equilibrium toward amide formation.

Yield and Catalytic Efficiency

Yields of 80–85% are achieved after 2–3 hours, with the catalyst enhancing nucleophilic attack by dimethylamine. The method’s mild conditions (reflux at ~140°C) reduce thermal degradation risks compared to direct amidation.

Post-Reaction Processing

Post-catalytic removal involves acidic hydrolysis to isolate the free amine, followed by neutralization and recrystallization. While efficient, catalyst residues necessitate additional filtration steps, slightly increasing production costs.

Comparative Analysis of Synthetic Methods

The table below summarizes the three methods’ key metrics:

MethodTemperature (°C)Yield (%)Key ReagentsAdvantagesLimitations
Direct Amidation160–16585–90CDI, DMAcOne-pot, no gaseous aminesHigh energy input, moisture-sensitive reagents
Acid Chloride0–2070–75SOCl₂, DimethylamineWell-characterized intermediatesHazardous reagents, corrosion risks
Catalytic Aminolysis14080–85Al(OiPr)₃, XyleneMild conditions, scalableCatalyst removal, solvent volume

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-4-(methoxymethyl)benzamide can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form N,N-dimethyl-4-(hydroxymethyl)benzamide.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: 4-(Methoxymethyl)benzaldehyde or 4-(methoxymethyl)benzoic acid.

    Reduction Products: N,N-Dimethyl-4-(hydroxymethyl)benzamide.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-Dimethyl-4-(methoxymethyl)benzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methoxymethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N,N-Dimethyl-4-(methoxymethyl)benzamide, highlighting substituent variations, synthesis methods, and biological activities:

Compound Substituents Molecular Formula Key Properties/Applications Reference
This compound Methoxymethyl at C4; N,N-dimethylamide C₁₂H₁₇NO₂ Intermediate for PCSK9 inhibitors; synthesized via photoredox/nickel catalysis (66% yield)
N,N-Dimethyl-4-(4-nitrophenyl)benzamide Nitrophenyl at C4; N,N-dimethylamide C₁₅H₁₄N₂O₃ Electron-deficient aromatic system; used in redox-active materials (95% purity)
4-Methoxy-N,N-bis(phenylmethyl)benzamide Methoxy at C4; N,N-dibenzylamide C₂₃H₂₃NO₂ Lipophilic analog; explored in iron-catalyzed oxidative amidation reactions
HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) Hydroxamic acid; p-tolyl group C₂₂H₂₁N₃O₃ HDAC inhibitor (IC₅₀: 100–200 μM); lower toxicity (LD₅₀ = 1.29 g/kg) compared to SAHA
4-(Methoxymethyl)-N-(6-(4-(4-fluorophenyl)piperazine-1-carbonyl)phenyl)benzamide (C7) Fluorophenyl-piperazine; methoxymethyl C₃₃H₃₁FN₄O₄ PCSK9 inhibitor with improved TR-FRET activity; synthesized via carbodiimide coupling

Key Findings:

Substituent Effects on Bioactivity :

  • The methoxymethyl group in this compound enhances solubility and binding affinity compared to nitro-substituted analogs (e.g., N,N-Dimethyl-4-(4-nitrophenyl)benzamide), which are more electron-deficient and suited for redox applications .
  • Piperazine-linked derivatives (e.g., C7) exhibit superior PCSK9 inhibition due to additional hydrogen-bonding interactions from fluorophenyl groups .

Synthetic Efficiency :

  • Photoredox/nickel catalysis (used for this compound) offers higher yields (66%) compared to traditional carbodiimide-mediated couplings (e.g., 40–60% yields for HPAPB) .

Pharmacological Profiles: HPAPB demonstrates lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA, a benchmark HDAC inhibitor, despite similar anti-tumor efficacy .

Structural and Functional Insights

  • Electronic Effects : The dimethylamide group in this compound donates electron density to the aromatic ring, stabilizing intermediates in catalytic reactions .
  • Steric Considerations : Bulky substituents (e.g., dibenzyl groups in 4-Methoxy-N,N-bis(phenylmethyl)benzamide) reduce metabolic clearance but may hinder target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.